molecular formula C18H14N2O2S3 B11491348 Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11491348
M. Wt: 386.5 g/mol
InChI Key: VOFQUKDRKHSUSZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex heterocyclic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science . This compound features a unique structure that includes a thieno[2,3-b]pyridine core, which is fused with thiophene rings, making it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often involve the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N2O2S3

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H14N2O2S3/c1-2-22-18(21)16-15(19)14-10(12-5-3-7-23-12)9-11(20-17(14)25-16)13-6-4-8-24-13/h3-9H,2,19H2,1H3

InChI Key

VOFQUKDRKHSUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CS3)C4=CC=CS4)N

Origin of Product

United States

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